molecular formula C22H22FN5OS B494776 ({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

Cat. No.: B494776
M. Wt: 423.5g/mol
InChI Key: LFLRGAAXIAHHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound with a molecular formula of C29H24FN5O2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the fluorobenzyl intermediate: This involves the reaction of 4-fluorobenzyl chloride with a suitable nucleophile to form the fluorobenzyl intermediate.

    Naphthyl intermediate synthesis: The naphthyl group is introduced through a Friedel-Crafts alkylation reaction, where naphthalene reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Coupling of intermediates: The fluorobenzyl and naphthyl intermediates are coupled using a suitable base to form the desired compound.

    Introduction of the tetraazolyl group: The final step involves the reaction of the coupled intermediate with 1-methyl-1H-tetraazole-5-thiol under basic conditions to introduce the tetraazolyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl and naphthyl positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of ({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-((E)-{2-[(4-fluorobenzyl)oxy]-1-naphthyl}methylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
  • N’-((E)-{2-[(4-fluorobenzyl)oxy]-1-naphthyl}methylidene)-2-(4-isopropylphenoxy)acetohydrazide

Uniqueness

({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzyl and tetraazolyl groups, in particular, contribute to its potential as a versatile compound in various research applications.

Properties

Molecular Formula

C22H22FN5OS

Molecular Weight

423.5g/mol

IUPAC Name

N-[[2-[(4-fluorophenyl)methoxy]naphthalen-1-yl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C22H22FN5OS/c1-28-22(25-26-27-28)30-13-12-24-14-20-19-5-3-2-4-17(19)8-11-21(20)29-15-16-6-9-18(23)10-7-16/h2-11,24H,12-15H2,1H3

InChI Key

LFLRGAAXIAHHDL-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCNCC2=C(C=CC3=CC=CC=C32)OCC4=CC=C(C=C4)F

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=C(C=CC3=CC=CC=C32)OCC4=CC=C(C=C4)F

Origin of Product

United States

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